molecular formula C19H25N3O2 B3027764 Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate CAS No. 1380300-61-7

Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate

Cat. No.: B3027764
CAS No.: 1380300-61-7
M. Wt: 327.4
InChI Key: KLSLTMBETJBRPR-UHFFFAOYSA-N
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Description

Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a pyrazole ring

Mechanism of Action

Target of Action

The primary target of Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate is the muscarinic receptor 4 (M4) . Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in various neurological functions.

Mode of Action

This compound acts as an antagonist at the muscarinic receptor 4 (M4) . Antagonists bind to receptors but do not activate them. This binding blocks the receptor and prevents it from binding with other molecules. The compound’s interaction with its target leads to a decrease in the activity of the M4 receptor.

Biochemical Pathways

The antagonism of the M4 receptor affects various biochemical pathways. The M4 receptor is involved in several neurological pathways, including those related to cognition and motor control. By blocking the M4 receptor, this compound can influence these pathways and potentially alleviate symptoms of various neurological disorders .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of neurological activity. By antagonizing the M4 receptor, the compound can alter neuronal signaling, potentially leading to changes in cognition and motor control .

Biochemical Analysis

Biochemical Properties

Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine and enhanced cholinergic signaling . Additionally, this compound has been shown to interact with various receptors, including muscarinic and nicotinic receptors, modulating their activity and affecting neurotransmission .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Moreover, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the compound’s potential as a therapeutic agent for various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, this compound modulates receptor activity by binding to muscarinic and nicotinic receptors, affecting neurotransmission and cellular responses . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Additionally, long-term studies have indicated that the compound can have sustained effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and memory by increasing cholinergic signaling . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound has been shown to influence the activity of key metabolic enzymes, such as acetylcholinesterase and monoamine oxidase, modulating neurotransmitter levels and metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its overall efficacy and function. The compound is transported across cell membranes by specific transporters, such as organic cation transporters and P-glycoprotein . Once inside the cells, it can bind to various biomolecules, affecting its localization and accumulation. Studies have shown that this compound is distributed throughout different tissues, including the brain, liver, and kidneys, where it exerts its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it can be transported to specific subcellular compartments, such as the nucleus and mitochondria, where it influences gene expression and cellular metabolism . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4-benzylpiperidine with appropriate reagents under controlled conditions.

    Attachment of the Benzyl Group: The benzyl group is introduced to the piperidine ring through a benzylation reaction.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized separately and then attached to the piperidine ring through a condensation reaction.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 1-[(1-benzylpiperidin-4-yl)methyl]-1H-pyrazole-4-carboxylate can be compared with similar compounds such as:

    4-Benzylpiperidine: A compound with a similar piperidine ring structure but lacking the pyrazole ring.

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents on the piperidine ring.

Uniqueness

The uniqueness of this compound lies in its combined structure of a piperidine ring, benzyl group, and pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[(1-benzylpiperidin-4-yl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-2-24-19(23)18-12-20-22(15-18)14-17-8-10-21(11-9-17)13-16-6-4-3-5-7-16/h3-7,12,15,17H,2,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSLTMBETJBRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125427
Record name 1H-Pyrazole-4-carboxylic acid, 1-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380300-61-7
Record name 1H-Pyrazole-4-carboxylic acid, 1-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 1-[[1-(phenylmethyl)-4-piperidinyl]methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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